molecular formula C39H48B3N3O6 B13358395 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

Cat. No.: B13358395
M. Wt: 687.3 g/mol
InChI Key: OQWRWZQYRAKOQX-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with three phenyl groups, each bearing a boronate ester moiety

Preparation Methods

The synthesis of 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or DMF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The boronate ester groups can be oxidized to form boronic acids.

    Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine involves its ability to form stable complexes with various substrates through the boronate ester groups. These complexes can undergo further chemical transformations, making the compound a versatile intermediate in organic synthesis. The triazine core can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine include:

Properties

Molecular Formula

C39H48B3N3O6

Molecular Weight

687.3 g/mol

IUPAC Name

2,4,6-tris[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-16-25(22-28)31-43-32(26-17-14-20-29(23-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-18-15-21-30(24-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3

InChI Key

OQWRWZQYRAKOQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC(=C6)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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